8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core substituted with a chloro group at the 8th position, a propoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This structural configuration imparts unique chemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or ionic liquids, can further optimize the process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylate derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline-4-carboxylate derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . The compound’s anticancer properties may involve the induction of apoptosis through the modulation of signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
- 8-Chloro-2-hydroxyquinoline-4-carboxylic acid
- 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
- 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester
Comparison: 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the propoxyphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives. The chloro and carboxylic acid groups also contribute to its distinct chemical reactivity and pharmacological profile.
Properties
IUPAC Name |
8-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRRMYGDXCHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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